REACTION_CXSMILES
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N([O-])=O.[Na+].N[C:6]1[CH:7]=[CH:8][C:9]2[O:13][C:12](=[O:14])[N:11]([CH3:15])[C:10]=2[CH:16]=1.[I-:17].[K+].S(S([O-])=O)([O-])(=O)=O.[Na+].[Na+]>O.C(O)(=O)C>[I:17][C:6]1[CH:7]=[CH:8][C:9]2[O:13][C:12](=[O:14])[N:11]([CH3:15])[C:10]=2[CH:16]=1 |f:0.1,3.4,5.6.7|
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Name
|
|
Quantity
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4.62 g
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Type
|
reactant
|
Smiles
|
N(=O)[O-].[Na+]
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Name
|
|
Quantity
|
10 g
|
Type
|
reactant
|
Smiles
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NC=1C=CC2=C(N(C(O2)=O)C)C1
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Name
|
|
Quantity
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40 mL
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Type
|
solvent
|
Smiles
|
O
|
Name
|
|
Quantity
|
400 mL
|
Type
|
solvent
|
Smiles
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C(C)(=O)O
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Name
|
|
Quantity
|
11.12 g
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Type
|
reactant
|
Smiles
|
[I-].[K+]
|
Name
|
|
Quantity
|
40 mL
|
Type
|
solvent
|
Smiles
|
O
|
Name
|
|
Quantity
|
1 g
|
Type
|
reactant
|
Smiles
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S(=O)(=O)([O-])S(=O)[O-].[Na+].[Na+]
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Type
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CUSTOM
|
Details
|
Stirring
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
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Type
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STIRRING
|
Details
|
Stirring
|
Type
|
WAIT
|
Details
|
was continued for 1 hour at 0° C
|
Duration
|
1 h
|
Type
|
STIRRING
|
Details
|
Stirring
|
Type
|
WAIT
|
Details
|
was continued for 10 minutes
|
Duration
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10 min
|
Type
|
CUSTOM
|
Details
|
The reaction mixture was then evaporated to dryness
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Type
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DISSOLUTION
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Details
|
The residue was dissolved in CH2Cl2
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Type
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ADDITION
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Details
|
the solution was poured into sat. Na2CO3 (pH 9) and 0.2 M sodium pyrosulfite solution
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Type
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EXTRACTION
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Details
|
extracted two times with CH2Cl2
|
Type
|
WASH
|
Details
|
The combined organic layers were washed with brine
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over Na2SO4
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
CUSTOM
|
Details
|
the solvent was evaporated
|
Type
|
CUSTOM
|
Details
|
The residue was purified by flash chromatography (silica gel, gradient of heptane in ethyl acetate)
|
Reaction Time |
10 min |
Name
|
|
Type
|
product
|
Smiles
|
IC=1C=CC2=C(N(C(O2)=O)C)C1
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 9.35 g | |
YIELD: PERCENTYIELD | 55% | |
YIELD: CALCULATEDPERCENTYIELD | 55.8% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |